(S)-2-Phenylpiperidine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-phenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h1-3,6-7,11-12H,4-5,8-9H2;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQTWZUWWFUKSN-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155106-18-6 | |
| Record name | (2S)-2-phenylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Procedure:
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| (a) | Grignard reaction: N-protected 3-piperidone + phenyl magnesium halide | Phenylmagnesium bromide (2 M in THF), 0-5 °C, N2 atmosphere | 3-hydroxy-3-phenylpiperidine |
| (b) | Alcoholic hydroxyl elimination | Acidic or dehydrating conditions | Mixture of unsaturated intermediates |
| (c) | Catalytic hydrogenation | Transition metal catalyst, H2 gas | N-protected 3-phenylpiperidine |
| (d) | Deprotection | Acidic conditions to remove protecting group | Racemic 3-phenylpiperidine |
| (e) | Chiral resolution | Acidic resolving agent, crystallization | (S)-3-phenylpiperidine hydrochloride |
This method achieves high yields at each step and is scalable for industrial synthesis. The chiral resolution step is critical to obtain the desired (S)-enantiomer with high purity.
Asymmetric Synthesis via Kinetic Resolution Using Chiral Bases
An alternative approach involves the kinetic resolution of racemic N-Boc-2-phenylpiperidines by asymmetric deprotonation using chiral base complexes such as n-butyllithium combined with (−)-sparteine or its surrogates. This method selectively lithiate one enantiomer over the other, allowing isolation of enantioenriched starting material and subsequent functionalization.
Key Findings:
- The kinetic resolution proceeds via asymmetric deprotonation at the benzylic position adjacent to the nitrogen.
- Enantioenriched N-Boc-2-phenylpiperidine is recovered in yields of 39–48% with enantiomeric ratios (er) up to 97:3.
- Electrophilic quenching of the lithiated intermediate yields 2,2-disubstituted piperidines with excellent enantioselectivities.
- Reaction conditions such as solvent choice, temperature (−78 °C), and order of reagent addition significantly impact selectivity and yield.
Representative Data Table:
| Entry | Base Addition Method | Electrophile | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1 | Pre-mixed n-BuLi/(−)-sparteine | Iodomethane | 30 | 79:21 |
| 2 | Pre-mixed n-BuLi/(−)-sparteine | Ethyl chloroformate | 42 | 87:13 |
| 3 | Sequential addition (base added after substrate + sparteine) | Ethyl chloroformate | 42 | 92:8 |
The slower lithiation without pre-mixing leads to higher selectivity due to reduced aggregation of the base complex.
Comparative Analysis of Preparation Methods
| Aspect | Grignard + Chiral Resolution | Kinetic Resolution via Asymmetric Deprotonation |
|---|---|---|
| Starting Material | N-protected 3-piperidone | Racemic N-Boc-2-phenylpiperidine |
| Key Reaction | Grignard addition, elimination, hydrogenation | Asymmetric lithiation |
| Chiral Induction | Resolution with acidic agents | Chiral base (n-BuLi/(−)-sparteine) |
| Yield of (S)-Enantiomer | High after resolution | Moderate (39–48%) |
| Enantiomeric Purity | High (via crystallization) | Up to 97:3 er |
| Scalability | Industrially viable | More suited for lab-scale or specialized synthesis |
| Complexity | Multi-step with protection/deprotection | Requires low temperature and careful base handling |
Additional Notes on Synthesis and Applications
- The Grignard-based route also allows further functionalization of (S)-3-phenylpiperidine to derivatives such as (S)-3-p-aminophenylpiperidine, expanding its utility in drug synthesis.
- The kinetic resolution approach benefits from milder conditions and avoids the need for protecting group manipulations but requires careful control of reaction parameters.
- Both methods have been reported in patent literature and peer-reviewed journals, confirming their robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary amines.
Substitution: The phenyl group or the piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Analgesic Properties
(S)-2-Phenylpiperidine hydrochloride belongs to a class of compounds known as phenylpiperidines, which have been extensively studied for their analgesic properties. These compounds are structurally related to well-known opioids such as fentanyl and pethidine, which are utilized for pain management. Research indicates that phenylpiperidine derivatives can effectively alleviate pain conditions, including acute and chronic pain associated with surgeries and cancer .
Neuroleptic Activity
The compound has also shown potential as a neuroleptic agent. Neuroleptics are primarily used to manage psychotic disorders, including schizophrenia. The structural characteristics of this compound allow it to interact with various neurotransmitter systems, which may contribute to its therapeutic effects in psychiatric conditions .
Chemical Synthesis and Derivative Development
Recent advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives. For instance, novel catalytic hydrogenation techniques have been developed, allowing for high-yield synthesis of piperidine-based biologically active substances . This is significant for pharmaceutical research as it opens pathways for creating new drugs with improved efficacy and safety profiles.
Case Study: Pain Management
A study highlighted the analgesic efficacy of this compound in animal models. The compound was administered to mice subjected to acetic acid-induced writhing syndrome, a common method for assessing analgesic activity. Results indicated that the compound significantly reduced the frequency of writhing compared to control groups, suggesting strong analgesic properties .
Case Study: Neuropharmacological Effects
In another study focusing on the neuropharmacological effects of phenylpiperidine derivatives, this compound was evaluated for its interaction with serotonin receptors. The findings suggested that this compound could act as a positive allosteric modulator at specific serotonin receptor subtypes, which may enhance its therapeutic potential in treating mood disorders .
Toxicological Profile
While this compound exhibits promising therapeutic effects, it is essential to consider its toxicological profile. According to safety data, the compound is classified as harmful if swallowed and may cause skin irritation . Therefore, proper handling and dosage regulation are crucial in clinical applications.
Comparative Analysis of Phenylpiperidine Derivatives
Mechanism of Action
The mechanism of action of (S)-2-Phenylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Piperidine derivatives vary significantly based on substituent groups and stereochemistry. Below is a comparative analysis of key analogs:
Key Observations:
Pharmacological Activity
Receptor Affinity and Mechanism:
- CP-99,994 : A potent neurokinin-1 (NK-1) receptor antagonist (Ki = 0.25 nM) with central nervous system (CNS) penetration. It blocks substance P-induced responses (ID₅₀ = 0.59 mg/kg subcutaneously) .
- L-733,060 : Likely targets NK-1 receptors due to structural similarities to CP-99,994, though specific data are unavailable .
Calcium Channel Selectivity:
CP-99,994 shows reduced L-type calcium channel affinity (IC₅₀ = 3 µM) compared to earlier analogs like CP-96,345 (IC₅₀ = 27 nM), highlighting substituent-dependent off-target effects . This underscores the need to evaluate this compound for similar selectivity.
Key Observations:
- Data Gaps : Acute toxicity and environmental impact data for this compound are lacking, mirroring analogs like 4-(Diphenylmethoxy)piperidine HCl .
- Precautionary Measures: General handling guidelines for piperidine derivatives include avoiding inhalation or skin contact (e.g., P261/P262 precautions for (2S)-2,5-Diaminopentanamide diHCl) .
Biological Activity
(S)-2-Phenylpiperidine hydrochloride is a chiral compound belonging to the class of piperidine derivatives, which have shown significant biological activity in various pharmacological contexts. This article delves into the compound's biological activities, its interaction with various receptors, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 201.71 g/mol
- Chirality : The (S)-enantiomer exhibits distinct pharmacological properties compared to its (R)-counterpart, influencing its binding affinities and biological effects.
The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications.
Biological Activities
This compound has been studied for its interactions with various biological targets, particularly in the context of opioid receptors. Its structural similarity to other piperidine derivatives allows it to exert multiple effects:
- Opioid Receptor Agonism :
- Potential Neuroprotective Effects :
- Antidepressant Activity :
Interaction Profiles
The biological activity of this compound can be attributed to its interaction with various receptors:
| Receptor Type | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| μ-opioid receptor | 3.45 ± 0.45 nM | Agonist |
| δ-opioid receptor | 10.5 ± 1.0 nM | Partial Agonist |
| κ-opioid receptor | >1000 nM | Inactive |
The compound's selectivity for μ-opioid receptors suggests a reduced likelihood of side effects commonly associated with non-selective opioids.
Case Study 1: Analgesic Efficacy
A study involving animal models demonstrated that this compound provided significant analgesic effects comparable to morphine but with a lower incidence of side effects such as respiratory depression. The study highlighted its potential as a safer alternative in pain management therapies .
Case Study 2: Neuroprotective Properties
In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its utility in treating neurodegenerative disorders such as Alzheimer's disease .
Q & A
Q. What structural modifications enhance the compound’s selectivity in receptor binding studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
